1,4-Dimethyl-5-phenylimidazole;2,4,6-trinitrophenol
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Overview
Description
1,4-Dimethyl-5-phenylimidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: an imidazole derivative and a nitrophenol derivative Imidazoles are heterocyclic compounds containing nitrogen, while nitrophenols are aromatic compounds with nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-5-phenylimidazole typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups . For the preparation of 2,4,6-trinitrophenol, nitration of phenol with nitric acid is a common method .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes, including the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines . For 2,4,6-trinitrophenol, large-scale production typically involves the nitration of phenol under controlled conditions to ensure safety and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-5-phenylimidazole can undergo various reactions, including:
Oxidation: Involving reagents like hydrogen peroxide.
Reduction: Using agents such as sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine.
2,4,6-Trinitrophenol is known for its explosive properties and can undergo:
Reduction: Using electrochemical methods for detection purposes.
Substitution: Nitration reactions to form other nitrophenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, electrochemical reduction.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Dimethyl-5-phenylimidazole;2,4,6-trinitrophenol has several applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the detection of explosives and environmental monitoring.
Mechanism of Action
The mechanism of action for 2,4,6-trinitrophenol involves its ability to uncouple oxidative phosphorylation, leading to the rapid loss of ATP as heat . This property makes it useful in biochemical studies of oxidative processes. The molecular targets include mitochondrial enzymes and pathways involved in energy production .
Comparison with Similar Compounds
Similar Compounds
Picric Acid (2,4,6-Trinitrophenol): Similar in structure and explosive properties.
3-Methyl-2,4,6-trinitrophenol: Less sensitive to impact compared to picric acid.
3,5-Dimethyl-2,4,6-trinitrophenol: Similar molecular structure but different sensitivity to external stimuli.
Properties
CAS No. |
62576-12-9 |
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Molecular Formula |
C17H15N5O7 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1,4-dimethyl-5-phenylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H12N2.C6H3N3O7/c1-9-11(13(2)8-12-9)10-6-4-3-5-7-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |
InChI Key |
ZDRPFHDDPABHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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